molecular formula C13H13N5O2S B3832044 N-(2-hydroxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide CAS No. 189870-97-1

N-(2-hydroxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide

Cat. No. B3832044
CAS RN: 189870-97-1
M. Wt: 303.34 g/mol
InChI Key: CHFVOWLUNGEUPX-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as HET0016 and has been shown to have a range of biochemical and physiological effects that make it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of HET0016 involves the inhibition of the enzyme 20-HETE. This enzyme is involved in the production of angiotensin II, a hormone that plays a key role in the regulation of blood pressure. By inhibiting the activity of this enzyme, HET0016 can help to regulate blood pressure and prevent kidney damage.
Biochemical and Physiological Effects:
HET0016 has been shown to have a range of biochemical and physiological effects. In addition to its effects on the renin-angiotensin system, HET0016 has also been shown to inhibit the activity of the enzyme CYP2C, which is involved in the metabolism of arachidonic acid. This inhibition has been linked to a range of physiological effects, including the prevention of inflammation and the regulation of blood flow.

Advantages and Limitations for Lab Experiments

One of the main advantages of using HET0016 in lab experiments is its specificity. The compound has been shown to selectively inhibit the activity of certain enzymes, making it a valuable tool for researchers studying the renin-angiotensin system and related pathways. However, one limitation of using HET0016 is its potential toxicity. The compound has been shown to be toxic to certain cell types, which may limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research involving HET0016. One area of interest is the compound's potential applications in the treatment of hypertension and related conditions. Researchers are also exploring the use of HET0016 in the prevention of kidney damage and other complications associated with chronic kidney disease. Additionally, there is interest in exploring the compound's potential applications in the prevention and treatment of inflammation and related conditions.

Scientific Research Applications

HET0016 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the compound's effects on the renin-angiotensin system. HET0016 has been shown to inhibit the activity of the enzyme 20-HETE, which is involved in the production of angiotensin II. This inhibition has been linked to a range of physiological effects, including the regulation of blood pressure and the prevention of kidney damage.

properties

IUPAC Name

N-(2-hydroxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S/c19-6-5-14-10(20)7-21-13-16-12-11(17-18-13)8-3-1-2-4-9(8)15-12/h1-4,19H,5-7H2,(H,14,20)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFVOWLUNGEUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60416749
Record name Acetamide, N-(2-hydroxyethyl)-2-(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

189870-97-1
Record name Acetamide, N-(2-hydroxyethyl)-2-(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-hydroxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide
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N-(2-hydroxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide
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N-(2-hydroxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide
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N-(2-hydroxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide
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N-(2-hydroxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide
Reactant of Route 6
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N-(2-hydroxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide

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